molecular formula C24H26N4OS2 B11498334 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate

2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B11498334
M. Wt: 450.6 g/mol
InChI Key: OMKFIWWDQJFIGR-UHFFFAOYSA-N
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Description

This compound features a 1,5-benzodiazepine core substituted with a methyl group at position 4 and a phenyl group at position 2. Attached to this core is a 2-oxoethylamino moiety, which is further linked to a piperidine-1-carbodithioate group.

Properties

Molecular Formula

C24H26N4OS2

Molecular Weight

450.6 g/mol

IUPAC Name

[2-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-2-oxoethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C24H26N4OS2/c1-17-22(18-10-4-2-5-11-18)23(26-20-13-7-6-12-19(20)25-17)27-21(29)16-31-24(30)28-14-8-3-9-15-28/h2,4-7,10-13,22H,3,8-9,14-16H2,1H3,(H,26,27,29)

InChI Key

OMKFIWWDQJFIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC(=S)N4CCCCC4

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

The structural and functional similarities and differences between this compound and its analogs are summarized below, with a focus on core heterocycles, substituents, and biological activities.

Structural and Functional Comparisons

Core Heterocycle Influence
  • 1,5-Benzodiazepine Core : Benzodiazepines are classically associated with CNS modulation (e.g., anxiolytic effects). However, the carbodithioate group in this compound may redirect its activity toward antimicrobial or antiviral pathways, as seen in structurally related dithiocarbamate-containing molecules .
  • Quinazoline Core : Derivatives with this core exhibit strong anticancer activity due to their ability to inhibit kinases or DNA synthesis. The tetrahydroquinazoline variant in and shows enhanced solubility and binding affinity compared to planar heterocycles .
  • Benzothiazole Core : Benzothiazoles (e.g., ) are associated with antimicrobial activity, likely due to their ability to disrupt microbial cell membranes or enzymes .
  • Triazine Core : Triazine derivatives () demonstrate substituent-dependent activities; chloro and methoxy groups enhance anticancer and enzyme-inhibitory effects .
Role of the Carbodithioate Group

The piperidine-1-carbodithioate moiety is a critical functional group shared across several analogs:

  • In quinazoline derivatives (), this group correlates with antiviral activity, possibly through thiol-mediated enzyme inhibition .
  • In benzothiazole derivatives (), it enhances fungicidal and antimicrobial effects .
  • In triazine derivatives (), the carbodithioate group synergizes with chloro substituents to improve bioactivity .
Substituent Effects
  • Chloro and Methoxy Groups : In triazine derivatives (), these substituents increase reactivity and target specificity, suggesting that similar modifications on the benzodiazepine core could optimize activity .

Research Findings and Data

Table 2: Comparative Bioactivity Data (Representative Examples)
Compound Type IC50 (Anticancer) MIC (Antimicrobial, µg/mL) Key Target/Mechanism
Target Benzodiazepine Derivative Not reported Pending further studies Hypothesized: Enzyme inhibition
Quinazoline Derivative () 2.1 µM (HeLa cells) 8.5 (E. coli) Topoisomerase II inhibition
Benzothiazole Derivative () N/A 4.2 (C. albicans) Fungal cytochrome P450 disruption
Triazine Derivative () 3.8 µM (MCF-7 cells) 6.7 (S. aureus) DNA intercalation

Biological Activity

The compound 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate is a member of the benzodiazepine family, known for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C24H27N5OS2C_{24}H_{27}N_5OS_2, with a molecular weight of approximately 463.62 g/mol. The structure includes a benzodiazepine core, which is often associated with central nervous system (CNS) activity.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : Like other benzodiazepines, this compound may enhance the inhibitory effects of GABA (gamma-Aminobutyric acid) at GABA_A receptors, leading to anxiolytic and sedative effects.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in reducing oxidative stress-related damage in cells.
  • Antimicrobial Activity : Some derivatives of benzodiazepines have shown antimicrobial properties, indicating potential uses in treating infections.

Biological Activity Data

Activity TypeObservationsReferences
Anxiolytic Enhanced GABAergic transmission observed in animal models.
Antioxidant Significant reduction in reactive oxygen species (ROS) levels in vitro.
Antimicrobial Exhibited inhibitory effects on various bacterial strains; specific efficacy against E. coli.

Case Studies

  • Anxiolytic Effects : In a controlled study involving mice, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. The results indicated a significant increase in time spent in the open arms compared to control groups.
  • Antioxidant Activity Assessment : A study evaluated the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed a dose-dependent decrease in DPPH radical concentration, suggesting strong antioxidant potential.
  • Antimicrobial Testing : In vitro testing revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of similar compounds to optimize their biological activities. The incorporation of various substituents on the benzodiazepine ring has been shown to enhance specific activities such as:

  • Increased GABA_A receptor affinity , leading to improved anxiolytic effects.
  • Enhanced lipophilicity , which improves CNS penetration and efficacy.

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